molecular formula C12H17ClN2O B1347717 1-[2-(4-Chlorophenoxy)ethyl]piperazine CAS No. 65390-59-2

1-[2-(4-Chlorophenoxy)ethyl]piperazine

Cat. No.: B1347717
CAS No.: 65390-59-2
M. Wt: 240.73 g/mol
InChI Key: DTOPBQLBZBMIFT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[2-(4-Chlorophenoxy)ethyl]piperazine can be achieved through various methods. One common synthetic route involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with piperazine under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[2-(4-Chlorophenoxy)ethyl]piperazine undergoes several types of chemical reactions, including:

Scientific Research Applications

1-[2-(4-Chlorophenoxy)ethyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenoxy)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[2-(4-Chlorophenoxy)ethyl]piperazine can be compared to other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specialized research and industrial applications.

Properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c13-11-1-3-12(4-2-11)16-10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOPBQLBZBMIFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358430
Record name 1-[2-(4-chlorophenoxy)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65390-59-2
Record name 1-[2-(4-chlorophenoxy)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(4-chlorophenoxy)ethyl]piperazine
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